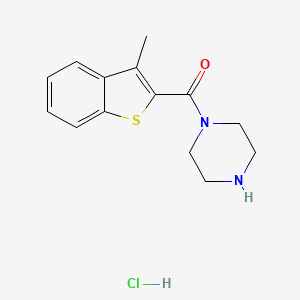

2,2,2-trifluoroethyl N-(6-oxo-1-propyl-1,6-dihydropyridin-3-yl)carbamate

Vue d'ensemble

Description

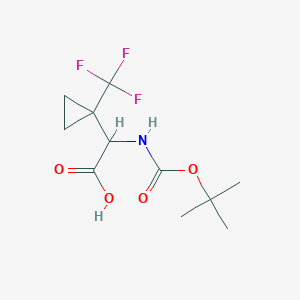

This compound, also known by its CAS number 1333569-97-3, is a chemical with the molecular formula C11H13F3N2O3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (N-C=O-O), a trifluoroethyl group (C-CF3), and a 1,6-dihydropyridin-3-yl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored or used.Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.23 . Other physical and chemical properties such as boiling point and density are not specified in the available resources .Applications De Recherche Scientifique

Chemical Synthesis and Applications

Trifluoromethyl groups are integral in numerous drugs and agrochemicals. The trifluoromethylation process, especially for N-heteroaromatic compounds, is pivotal. The study by Nishida et al. (2014) presents a reliable method for the synthesis of trifluoromethyl group-containing N-heteroaromatics. This process, involving regioselective addition of a trifluoromethyl nucleophile to activated N-heteroaromatic N-oxides, is significant for both laboratory and industrial applications due to its mild conditions and high functional group tolerance (Nishida et al., 2014).

Material Science and Organic Electronics

The compound's utility extends to material science, particularly in the fabrication of organic electronics. Zhao et al. (2020) synthesized a new 9-phenylfluorene functionalized compound with high triplet energy level, useful in blue thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). This compound, due to its significant steric hindrance and high triplet energy level, is instrumental in suppressing excimer emission in OLEDs, highlighting its potential in improving the performance of organic electronic devices (Zhao et al., 2020).

Photoredox Catalysis

The compound's derivatives are also explored in photoredox catalysis, an area that holds promise for facilitating radical reactions under mild conditions. Koike and Akita (2016) discussed the photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds, showcasing the potential of the trifluoromethyl group and its derivatives in creating valuable organofluorine compounds through redox-neutral processes under visible light irradiation (Koike & Akita, 2016).

Heterocyclic Compound Synthesis

Furthermore, the synthesis of heterocyclic compounds, especially dihydropyridines, is another crucial application. Habibi et al. (2013) detailed a synthetic route for 1,4-dihydropyridines bearing a carbamate moiety, showcasing the versatility of the carbamate group in heterocyclic compound synthesis. The process involves the reaction of different hydroxyaldehydes with phenyl isocyanates and methyl acetoacetate, underlining the compound's relevance in synthetic organic chemistry (Habibi et al., 2013).

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(6-oxo-1-propylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3/c1-2-5-16-6-8(3-4-9(16)17)15-10(18)19-7-11(12,13)14/h3-4,6H,2,5,7H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPHJNLZAUVIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=CC1=O)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(6-oxo-1-propyl-1,6-dihydropyridin-3-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)

![O-[(3-methyloxetan-3-yl)methyl]hydroxylamine](/img/structure/B1523367.png)

![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)

![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)

![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)

![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)